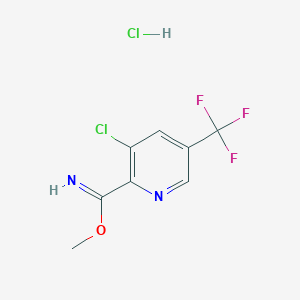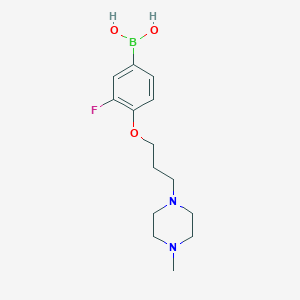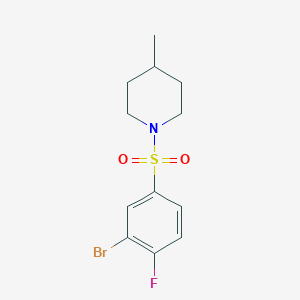
(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
Overview
Description
The compound “(3-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid” is a chemical compound with a specific structure and properties . It is often used in scientific research due to its unique properties.
Synthesis Analysis
This compound is widely used in scientific research due to its unique properties. It finds applications in drug discovery, medicinal chemistry, and as a catalyst in organic synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are fundamental in understanding its behavior and interactions. These properties include aspects such as pH, cation exchange capacity, and organic carbon content .Scientific Research Applications
Cancer Research
The research conducted by Kostyantyn Turov (2020) within the "NCI-60 Human Tumor Cell Lines Screen" program demonstrates the anticancer activity of compounds with a piperazine substituent, which shares structural similarities with the compound . These compounds showed efficacy against a range of cancer cell lines, suggesting potential applications in cancer treatment research (Kostyantyn Turov, 2020).
Enzymatic Activity Modulation
A study on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the involvement of various cytochrome P450 enzymes. This work highlights the potential role of similar piperazine-based compounds in modulating enzymatic pathways, which could be relevant for understanding drug metabolism and designing inhibitors or activators of specific metabolic enzymes (Mette G. Hvenegaard et al., 2012).
properties
IUPAC Name |
[3-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-11-2-3-12(14(18)19)10-13(11)22(20,21)16-6-4-15(5-7-16)8-9-17/h2-3,10,17-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBCIHDCYMPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)


